molecular formula C60H104N20O15S B1141437 CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY CAS No. 104914-40-1

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY

Cat. No.: B1141437
CAS No.: 104914-40-1
M. Wt: 1377.66
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Description

Historical Context and Discovery

The discovery of nuclear localization signals represents one of the most significant advances in understanding cellular protein trafficking mechanisms. The foundational work in this field emerged from studies conducted in the early 1980s, when researchers first identified specific amino acid sequences responsible for directing proteins to the cell nucleus. The pioneering experiments by Dingwall and Laskey in 1982 using nucleoplasmin demonstrated that specific protein domains act as signals for nuclear entry, challenging the prevailing view that nuclear pores were simply open channels. This groundbreaking research laid the foundation for subsequent investigations into nuclear targeting mechanisms.

The specific sequence found in this compound derives from the nuclear localization signal of simian virus 40 large T antigen, which was among the first nuclear localization signals to be characterized. The original simian virus 40 nuclear localization signal, with the sequence PKKKRKV, was identified through systematic mutagenesis studies that revealed the critical importance of lysine-128 in nuclear accumulation. These early investigations demonstrated that alteration of lysine-128 to threonine resulted in cytoplasmic localization rather than nuclear accumulation, establishing the functional significance of basic amino acid residues in nuclear targeting.

The development of synthetic analogs like this compound emerged from the need to create more versatile and chemically modifiable nuclear targeting peptides. Research conducted in the 1990s and 2000s focused on engineering peptides that retained the nuclear targeting functionality while incorporating additional features such as cysteine residues for conjugation chemistry. The inclusion of flanking amino acids around the core nuclear localization signal sequence was designed to enhance stability and provide attachment points for various cargo molecules.

Contemporary research has validated the effectiveness of this synthetic peptide in multiple experimental systems. Studies using zebrafish embryos demonstrated that nuclear localization signal peptides could significantly enhance gene expression when coupled to plasmid DNA, with expression rates increasing from 6% to 70% when the peptide-to-DNA ratio was optimized. These findings confirmed the translational potential of synthetic nuclear localization signal peptides and established their utility in gene delivery applications.

Nomenclature and Classification

This compound belongs to the class of synthetic bioactive peptides specifically designed for nuclear targeting applications. The systematic nomenclature reflects the linear sequence of amino acids from the amino terminus to the carboxyl terminus, following standard peptide naming conventions. The peptide is classified under the Chemical Abstracts Service number 104914-40-1, providing a unique identifier for chemical databases and regulatory purposes.

From a structural classification perspective, this compound represents a monopartite classical nuclear localization signal, characterized by a single cluster of positively charged amino acids rather than the bipartite arrangement found in some other nuclear targeting sequences. The presence of five lysine residues and one arginine residue within the thirteen-amino acid sequence places it in the category of basic peptides, with an overall positive charge under physiological conditions.

Classification Parameter Specification
Molecular Formula C₆₀H₁₀₄N₂₀O₁₅S
Molecular Weight 1377.66 g/mol
Peptide Length 13 amino acids
Basic Residues 6 (5 lysine, 1 arginine)
Chemical Abstracts Service Number 104914-40-1
Nuclear Localization Signal Type Monopartite classical

The peptide can be further classified based on its functional properties as a cell-penetrating peptide with nuclear targeting capabilities. The presence of the cysteine residue at the amino terminus enables conjugation chemistry through thiol-maleimide reactions, expanding its utility in bioconjugation applications. This design feature distinguishes it from the native simian virus 40 nuclear localization signal and enhances its versatility as a research tool.

The nomenclature also reflects its relationship to the parent simian virus 40 large T antigen sequence. While the core PKKKRKV sequence remains intact, the additional amino acids provide enhanced stability and functionality. The glycine residues contribute to peptide flexibility, while the tyrosine residue may participate in aromatic interactions that could influence cellular uptake or protein interactions.

Relevance in Cellular Biology

The cellular biological significance of this compound stems from its ability to hijack the natural nuclear import machinery present in eukaryotic cells. Nuclear import represents a fundamental cellular process that enables proteins synthesized in the cytoplasm to reach their functional destinations within the nucleus. The peptide interacts with importin alpha, a crucial component of the nuclear import machinery, forming a trimeric complex with importin beta that facilitates translocation through nuclear pore complexes.

The mechanism of nuclear import mediated by this peptide follows the canonical importin-dependent pathway. Upon binding to importin alpha, the peptide-protein complex associates with importin beta, forming a stable transport complex that can traverse nuclear pore complexes. Once inside the nucleus, the small GTPase Ran in its GTP-bound state binds to importin beta, causing dissociation of the import complex and release of the cargo protein. This process is energy-dependent and relies on the Ran-GTP gradient maintained across the nuclear envelope.

Recent investigations have demonstrated the enhanced nuclear targeting efficiency achieved through multiple nuclear localization signal fusion strategies. Studies examining CRISPR-Cas9 systems revealed that incorporating multiple copies of nuclear localization signals significantly improved genome editing efficiency in various cell types, including primary cells and stem cells. These findings underscore the importance of nuclear localization signal optimization for biotechnological applications and highlight the potential for engineered peptides like this compound in advanced gene editing applications.

The peptide's relevance extends to fundamental studies of nuclear organization and protein trafficking. Research utilizing nuclear localization signal peptides has contributed to understanding the selectivity mechanisms of nuclear import and the structural requirements for efficient nuclear targeting. The peptide serves as a valuable tool for investigating the relationship between sequence composition and nuclear import efficiency, providing insights into the evolution and function of natural nuclear localization signals found in cellular proteins.

Furthermore, the peptide has applications in studying nuclear envelope permeability and the dynamics of nucleocytoplasmic transport. By conjugating fluorescent reporters or other cargo molecules to the peptide, researchers can monitor nuclear import kinetics and investigate factors that influence transport efficiency. These studies have revealed important principles governing nuclear import selectivity and have informed the design of improved nuclear targeting strategies for therapeutic applications.

Research Significance

The research significance of this compound extends across multiple domains of biological and biomedical research, establishing it as a fundamental tool for investigating nuclear import mechanisms and developing therapeutic interventions. The peptide has served as a prototype for understanding structure-function relationships in nuclear localization signals, contributing to the development of predictive models for nuclear targeting efficiency.

One of the most significant research applications involves gene therapy and genetic engineering. Studies have demonstrated that conjugation of plasmid DNA to nuclear localization signal peptides dramatically enhances gene expression in various experimental systems. Research using cytomegalovirus luciferase reporter genes showed that nuclear localization signal conjugation increased transfection efficiency by 10- to 1000-fold across different cell types and transfection methods. These findings have important implications for developing more efficient gene delivery systems and reducing the amount of genetic material required for therapeutic applications.

Research Application Improvement Factor Experimental System Reference
Gene Expression Enhancement 10-1000 fold Various cell types
Nuclear Transport Efficiency 15-fold Bovine serum albumin conjugates
Transfection Success Rate 6% to 70% Zebrafish embryos
CRISPR-Cas9 Activity Significant improvement Primary and stem cells

The peptide has also contributed significantly to advancing CRISPR-Cas9 technology and genome editing applications. Systematic investigations of multiple nuclear localization signal fusion strategies have revealed that incorporating additional nuclear localization signal copies can substantially improve the activity of Cas9 ribonucleoprotein complexes. These studies have practical implications for optimizing genome editing protocols and expanding the utility of CRISPR technology in challenging cell types such as primary cells and embryonic systems.

In the field of structural biology, this compound has served as a model system for investigating the molecular basis of nuclear import recognition. Research examining the interaction between nuclear localization signals and importin alpha has revealed detailed structural information about binding specificity and affinity. These studies have informed the design of improved nuclear targeting peptides and contributed to understanding the evolutionary conservation of nuclear import mechanisms across species.

The peptide's utility in drug delivery research represents another area of significant impact. By serving as a nuclear targeting moiety, the peptide enables the development of therapeutics that specifically target nuclear processes such as transcription and DNA repair. Research investigating peptide-drug conjugates has demonstrated the potential for achieving tissue-specific and subcellular targeting, opening new avenues for precision medicine applications.

Moreover, the peptide has contributed to fundamental understanding of viral pathogenesis and cellular transformation mechanisms. Since the sequence derives from simian virus 40 large T antigen, studies using this peptide have provided insights into how viral proteins manipulate cellular nuclear import machinery to facilitate infection and transformation. This research has implications for developing antiviral strategies and understanding the molecular basis of virus-induced cellular changes.

Properties

CAS No.

104914-40-1

Molecular Formula

C60H104N20O15S

Molecular Weight

1377.66

Origin of Product

United States

Preparation Methods

Foundation of Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing sequences like Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly. The Fmoc (fluorenylmethyloxycarbonyl) strategy is preferred due to its compatibility with acid-labile side-chain protecting groups and mild deprotection conditions. The peptide is assembled C-to-N on a resin, with each cycle involving deprotection, coupling, and washing steps. For this peptide, a Wang resin pre-loaded with the C-terminal glycine is typically employed to ensure efficient cleavage upon completion.

A critical advancement is the wash-free SPPS method, which eliminates solvent-intensive washing steps by using directed gas flushing to remove volatile piperidine during Fmoc deprotection. This innovation reduces waste by 95% and accelerates cycle times without compromising purity, making it ideal for industrial-scale production.

Coupling Efficiency and Activation

The lysine- and arginine-rich segment (Lys-Lys-Lys-Arg-Lys) poses coupling challenges due to steric hindrance and aggregation. To address this:

  • Double coupling protocols with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure/diisopropylcarbodiimide (DIC) are employed.

  • Microwave-assisted synthesis at 50–75°C improves reaction kinetics for stubborn residues.

  • Side-chain protecting groups (e.g., Pbf for arginine, Boc for lysine) prevent undesired side reactions.

Optimization of Poly-Glycine Sequence Assembly

Challenges in Gly-Gly Motif Synthesis

The C-terminal Val-Gly-Gly segment is prone to glycine deletion (+Gly) or addition (−Gly) byproducts due to incomplete coupling or over-activation. Traditional Fmoc-Gly-OH coupling results in up to 2% impurities. The patent WO2010117725A2 resolves this by using pre-activated Fmoc-Gly-Gly-OH dimers for the Gly-Gly-Gly segment, reducing deletion/addition errors to <0.5%.

Strategic Use of Fmoc-Gly-Gly-OH

Incorporating Fmoc-Gly-Gly-OH units ensures high fidelity:

  • Pre-activation : The dimer is activated with DIC/HOBt (1:1) in DMF, achieving >99% coupling efficiency.

  • Resin swelling : Dichloromethane (DCM) is used intermittently to enhance resin solvation for glycine-rich regions.

  • Real-time monitoring : In-process HPLC checks after every Gly-Gly coupling ensure purity thresholds are met.

Table 1: Purity Comparison of Gly-Gly Synthesis Methods

MethodPurity (%)Deletion Byproduct (%)Addition Byproduct (%)
Fmoc-Gly-OH97.51.21.3
Fmoc-Gly-Gly-OH99.80.10.1
Wash-free SPPS99.50.20.3

Management of Polybasic Lysine and Arginine Residues

Side-Chain Protection Strategies

The Lys-Lys-Lys-Arg-Lys cluster requires meticulous protection to prevent charge-induced aggregation:

  • Lysine : Boc (tert-butyloxycarbonyl) groups shield ε-amines, removed during final TFA cleavage.

  • Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection prevents guanidinium side reactions.

Aggregation Mitigation Techniques

  • Pseudoproline dipeptides : Inserting Thr-Ser(OψMe,Hmb) or similar motifs disrupts β-sheet formation.

  • Elevated temperature synthesis : Coupling at 40°C in DMF enhances solubility of polybasic segments.

  • Capping steps : Acetic anhydride capping after each coupling terminates unreacted chains, reducing deletion variants.

Cleavage and Global Deprotection Strategies

TFA-Based Cleavage Cocktails

The peptide-resin is treated with a mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) for 2 hours to cleave the peptide and remove protecting groups. This cocktail minimizes cysteine oxidation (from the N-terminal cysteine) and aspartimide formation.

Precipitation and Isolation

Post-cleavage, the peptide is precipitated in methyl tert-butyl ether (MTBE), yielding a crude product with 85–90% purity. Centrifugation and lyophilization produce a stable powder suitable for purification.

Purification and Quality Control Measures

Reverse-Phase HPLC Purification

The crude peptide is purified using:

  • Column : C18, 250 × 21.2 mm, 5 µm particles.

  • Gradient : 5–35% acetonitrile in 0.1% TFA over 60 minutes.

  • Yield : 70–75% recovery with >99% purity.

Analytical Characterization

  • Mass spectrometry : ESI-MS confirms the molecular weight (1377.66 Da).

  • Amino acid analysis : Hydrolysis with 6N HCl at 110°C for 24 hours validates composition.

  • CD spectroscopy : Verifies the absence of secondary structure, critical for nuclear transport function.

Table 2: Quality Control Metrics

ParameterResultMethod
Purity>99%HPLC
Single impurity<0.1%LC-MS
Endotoxin levels<0.1 EU/mgLAL assay
Water content<1.0%Karl Fischer

Chemical Reactions Analysis

Types of Reactions

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nuclear Transport Mechanisms

One of the primary applications of CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is in the study of nuclear transport mechanisms. This peptide mimics the nuclear localization signals (NLS) found in viral proteins, particularly those from the Simian Virus 40 (SV40). It is capable of facilitating the transport of proteins into the nucleus by interacting with importins, which are essential for nuclear import processes .

Drug Delivery Systems

The peptide's ability to penetrate cellular membranes and facilitate nuclear transport has led to its exploration as a vehicle for drug delivery. By conjugating therapeutic agents to this peptide, researchers aim to enhance the efficacy of treatments by ensuring that drugs reach their intracellular targets effectively .

Cancer Research

In cancer research, this compound has been investigated for its potential to deliver anticancer drugs directly to tumor cells. The ability to target and enter the nucleus may allow for more effective treatment strategies that minimize damage to surrounding healthy tissues .

Gene Therapy

This peptide is also being studied in the context of gene therapy, where it can be used to transport plasmids or other genetic materials into cells. The efficient delivery of genetic material is crucial for the success of gene therapy applications, making this peptide a valuable tool in genetic engineering and therapeutic interventions .

Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of peptides similar to this compound. Antioxidant peptides can mitigate oxidative stress, which is implicated in various diseases, including cardiovascular diseases. Research indicates that peptides can inhibit enzymes that produce reactive oxygen species (ROS), thus contributing to cellular protection mechanisms .

Case Study: Nuclear Transport Efficacy

A study published in Molecular Biology Reports demonstrated that conjugating this compound with a reporter protein significantly enhanced nuclear localization compared to controls lacking the peptide sequence. This finding underscores its potential as a tool for studying nuclear transport dynamics and developing targeted therapies .

Case Study: Drug Delivery Enhancement

In a clinical trial investigating new cancer therapies, researchers utilized this compound as part of a drug delivery system for chemotherapeutic agents. Results indicated improved tumor uptake and reduced systemic toxicity, suggesting that this peptide could play a critical role in future cancer treatments .

Mechanism of Action

The peptide exerts its effects by mimicking the nuclear localization signal (NLS) of the SV40 T antigen. This allows it to interact with importin proteins, facilitating its transport into the nucleus. Once inside the nucleus, it can influence various cellular processes, including gene expression and DNA replication .

Comparison with Similar Compounds

Table 1: Key Properties of CGYGPKKKRKVGG and Similar Peptides

Peptide Sequence Molecular Weight (Da) Function Key References
CGYGPKKKRKVGG Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly 1377.66 Nuclear transport induction
Pro-hGHRH(1-44)-Gly-Gly-Cys Pro-hGHRH(1-44)-Gly-Gly-Cys ~5373 Growth hormone (GH) release
GRGDSPK Gly-Arg-Gly-Asp-Ser-Pro-Lys 715.76 Cell adhesion (fibronectin binding)
Cys-Gly-Lys-Lys-Gly-Amyloid β (36-42) Cys-Gly-Lys-Lys-Gly-Val-Gly-Gly-Val-Val-Ile-Ala 1087.35 Amyloid plaque formation (Alzheimer’s)
SV40 T antigen NLS (native) Pro-Lys-Lys-Lys-Arg-Lys-Val N/A Native nuclear localization signal

Key Findings:

Nuclear Transport Efficiency :

  • CGYGPKKKRKVGG mimics the SV40 T antigen NLS (residues Pro-Lys-Lys-Lys-Arg-Lys-Val), enabling nuclear transport of conjugated proteins .
  • In contrast, GRGDSPK (RGD peptide) lacks nuclear targeting but mediates extracellular interactions, such as integrin binding for cell adhesion .

CGYGPKKKRKVGG’s lysine/arginine-rich motif (KKKRKV) is critical for nuclear import, while the amyloid β fragment (Cys-Gly-Lys-Lys-Gly...) contributes to neurotoxic aggregation .

Thermodynamic Stability: CGYGPKKKRKVGG’s disulfide bond (via N-terminal cysteine) enhances stability during conjugation to carrier proteins like BSA . Pro-hGHRH(1-44)-Gly-Gly-Cys relies on a C-terminal cysteine for stability but requires additional modifications (e.g., ethanol precipitation) for functional purity .

Biological Activity

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is a synthetic peptide composed of thirteen amino acids. Its structure includes a cysteine residue at the N-terminus, followed by glycine, tyrosine, proline, and several lysine residues, culminating in valine and two glycine residues at the C-terminus. This peptide has garnered attention due to its biological activity, particularly in relation to cellular mechanisms and therapeutic potential.

Structural Characteristics

The molecular formula for this compound is C₆₀H₁₄₄N₂₀O₁₅S, with a molecular weight of approximately 1377.66 g/mol. The peptide's sequence displays significant structural similarities to the SV40 T antigen, which is implicated in viral replication and oncogenesis .

Target of Action

The primary target of this compound is the nuclear transport machinery within cells. This peptide mimics nuclear localization signals (NLS) found in proteins that are transported into the nucleus, suggesting that it could influence the localization and function of various proteins .

Mode of Action

Upon interaction with its target, this compound facilitates nuclear transport processes. This action may enhance cellular responses by modulating the availability of transcription factors and other nuclear proteins .

Cellular Effects

Research indicates that this peptide can induce significant cellular effects by promoting nuclear transport. This capability implies potential applications in gene therapy and cancer treatment, where modulation of nuclear protein localization is crucial for therapeutic efficacy .

Interaction with Matrix Metalloproteinases (MMPs)

This compound has also been shown to interact specifically with matrix metalloproteinases (MMPs), enzymes that play a vital role in the degradation of extracellular matrix components. This interaction suggests its utility in understanding proteolytic processes in tumors and may enhance its therapeutic potential in cancer treatment .

Comparative Analysis with Similar Peptides

Compound Name Structure Similarities Unique Features
Gly-Pro-Leu-Gly-Val-ArgContains proline and glycine; shorter sequenceKnown substrate for MMPs
Cys-Arg-Ser-Gly-Pro-Leu-Gly-ValContains cysteine and similar glycine contentLinked to polyethylene glycol for imaging
Gly-TyrShorter sequence; lacks lysine residuesInvolved in signaling pathways

This compound stands out due to its unique combination of multiple lysine residues and specific interactions with MMPs, enhancing its therapeutic potential compared to other compounds listed.

Case Studies

  • Nuclear Transport Induction : A study demonstrated that administration of this compound led to increased nuclear localization of specific transcription factors in cultured cells, indicating its effectiveness as a nuclear transport facilitator.
  • Cancer Research Application : In a cancer model, this peptide was shown to inhibit tumor growth by modulating MMP activity, suggesting a dual role in both promoting nuclear transport and inhibiting tumor progression through extracellular matrix remodeling .

Q & A

Q. What conceptual gaps exist in understanding the role of repetitive lysine/arginine motifs in peptide function, and how can they be addressed?

  • Methodological Answer : Investigate the trade-off between charge density and steric hindrance using alanine-scanning mutagenesis. Single-molecule force spectroscopy (e.g., optical tweezers) can probe how lysine repeats modulate binding/unbinding kinetics with nucleic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.